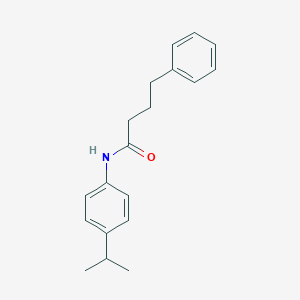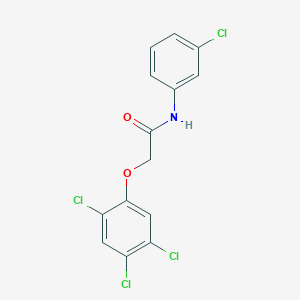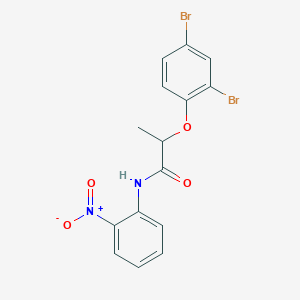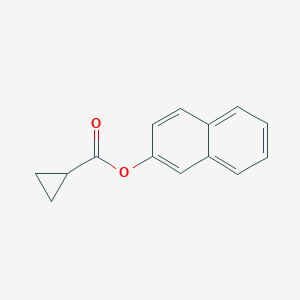
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-8-quinolinyl 2-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBQMS and is a derivative of quinoline.
Wissenschaftliche Forschungsanwendungen
DBQMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBQMS has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In materials science, DBQMS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, DBQMS has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of DBQMS is not fully understood. However, studies have shown that DBQMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBQMS has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
DBQMS has been shown to have both biochemical and physiological effects. Biochemically, DBQMS has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, DBQMS has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DBQMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro. However, DBQMS has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBQMS. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. Another direction is to explore its applications in materials science, such as the synthesis of new MOFs. Additionally, research could focus on improving the solubility of DBQMS in water to expand its potential applications in lab experiments.
Synthesemethoden
The synthesis of DBQMS involves the reaction of 5,7-dibromoquinoline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure DBQMS.
Eigenschaften
Molekularformel |
C16H11Br2NO3S |
|---|---|
Molekulargewicht |
457.1 g/mol |
IUPAC-Name |
(5,7-dibromoquinolin-8-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-5-2-3-7-14(10)23(20,21)22-16-13(18)9-12(17)11-6-4-8-19-15(11)16/h2-9H,1H3 |
InChI-Schlüssel |
WKYXULGPLLGJEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















